molecular formula C23H28O3 B12676044 5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one CAS No. 75869-37-3

5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one

Cat. No.: B12676044
CAS No.: 75869-37-3
M. Wt: 352.5 g/mol
InChI Key: ZQMHGMXNLQHIJI-UHFFFAOYSA-N
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Description

“5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of Substituents: The tert-butyl groups and the methoxyphenyl group can be introduced through Friedel-Crafts alkylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The biological applications of this compound may include its use as a probe or ligand in biochemical assays. Its structural features could allow it to interact with specific biological targets.

Medicine

In medicine, derivatives of benzofurans have been studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound may serve as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the specific substituents.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties.

    4-Methoxybenzofuran: A derivative with a methoxy group at the 4-position, similar to the methoxyphenyl group in the target compound.

Uniqueness

“5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” is unique due to the presence of bulky tert-butyl groups and a methoxyphenyl group, which may confer specific steric and electronic properties

Properties

CAS No.

75869-37-3

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

5,7-ditert-butyl-3-(4-methoxyphenyl)-3H-1-benzofuran-2-one

InChI

InChI=1S/C23H28O3/c1-22(2,3)15-12-17-19(14-8-10-16(25-7)11-9-14)21(24)26-20(17)18(13-15)23(4,5)6/h8-13,19H,1-7H3

InChI Key

ZQMHGMXNLQHIJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2C3=CC=C(C=C3)OC

Origin of Product

United States

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